molecular formula C9H15NO3S B2635019 N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide CAS No. 1156162-70-7

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide

Cat. No.: B2635019
CAS No.: 1156162-70-7
M. Wt: 217.28
InChI Key: QRPFQAKTMLUFFB-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide typically involves the reaction of 3-aminothiolane with ethylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-dimethylformamide (DMF) mixture . The choice of solvent is crucial, as it affects the yield and purity of the product. Aprotic solvents with high dielectric permittivity are preferred to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes careful selection of solvents, reaction temperature, and the concentration of reagents. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or thiolanes.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-methyladamantane-1-carboxamide
  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is unique due to its specific structural features, such as the combination of a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10(4-2)8-5-6-14(12,13)7-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFQAKTMLUFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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